3-(Diethylamino)propyl prop-2-enoate

Description

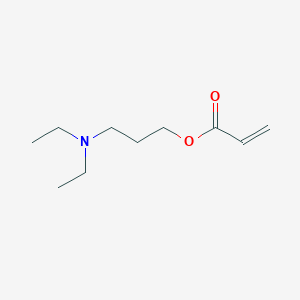

Structure

2D Structure

3D Structure

Properties

CAS No. |

59827-27-9 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(diethylamino)propyl prop-2-enoate |

InChI |

InChI=1S/C10H19NO2/c1-4-10(12)13-9-7-8-11(5-2)6-3/h4H,1,5-9H2,2-3H3 |

InChI Key |

XUYDVDHTTIQNMB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of 3 Diethylamino Propyl Prop 2 Enoate Monomer

Refined Synthetic Routes for 3-(Diethylamino)propyl prop-2-enoate

The synthesis of this compound is primarily achieved through esterification reactions, with ongoing research focused on process optimization and the development of alternative, more efficient synthetic strategies.

Esterification Chemistry and Process Optimization

The most conventional and widely employed method for synthesizing this compound is the direct esterification of 3-(diethylamino)propan-1-ol with an activated form of prop-2-enoic acid (acrylic acid).

Reaction with Acryloyl Chloride: A common approach involves the reaction of 3-(diethylamino)propan-1-ol with acryloyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being preferred to avoid side reactions.

Process Optimization: Optimization of this process focuses on several key variables to maximize yield and purity while minimizing reaction time and byproducts. researchgate.net These variables include:

Temperature: Lower temperatures are often used to control the exothermicity of the reaction and prevent unwanted polymerization of the acrylate (B77674) monomer.

Stoichiometry: A slight excess of the acylating agent or the alcohol can be used, depending on the purification strategy.

Catalyst/Base: The choice and amount of the acid scavenger are crucial for achieving high conversion rates.

Inhibitors: Small amounts of polymerization inhibitors, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), are often added to prevent the product from polymerizing during synthesis and purification.

Statistical methods like response surface methodology (RSM) can be employed to systematically study the interplay of these variables and identify the optimal conditions for maximizing the yield of this compound. researchgate.net

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Reactants | 3-(Diethylamino)propan-1-ol, Acryloyl Chloride | Formation of the ester bond |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a medium for the reaction; aprotic to prevent side reactions |

| Base | Triethylamine (TEA) | Scavenges HCl byproduct, driving equilibrium towards product formation |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes polymerization |

| Inhibitor | Hydroquinone monomethyl ether (MEHQ) | Prevents premature polymerization of the acrylate product |

Emerging and Alternative Synthetic Strategies

Beyond traditional esterification with acyl chlorides, other synthetic routes are being explored to offer milder conditions, improved atom economy, or different reactivity profiles.

Transesterification: This method involves the reaction of 3-(diethylamino)propan-1-ol with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. Catalysts for transesterification can range from strong acids and bases (e.g., sodium methoxide) to organometallic compounds (e.g., titanium or tin-based catalysts). The reaction is an equilibrium process, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) is necessary to drive the reaction towards the desired product.

Enzyme-Catalyzed Esterification: Biocatalysis, using enzymes such as lipases, presents a green alternative for ester synthesis. These reactions can be performed under mild conditions, often without the need for organic solvents, and exhibit high selectivity, which can reduce the formation of byproducts. This approach is gaining traction for the synthesis of specialty monomers, although its application specifically for this compound is still an emerging area.

State-of-the-Art Analytical Techniques for Monomer Purity and Structural Elucidation

Rigorous analytical characterization is essential to confirm the structure of the this compound monomer and to quantify its purity, ensuring its suitability for polymerization and other applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. mdpi.com

¹H NMR: The proton NMR spectrum provides characteristic signals for the different groups in the molecule. The three vinyl protons of the acrylate group typically appear as a complex set of doublets of doublets between 5.8 and 6.4 ppm. The methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) is expected around 4.1-4.3 ppm. The other methylene groups of the propyl chain and the ethyl groups of the diethylamino moiety would appear further upfield.

¹³C NMR: The carbon NMR spectrum shows a distinct signal for the ester carbonyl carbon around 166 ppm. The carbons of the vinyl group appear between 128 and 131 ppm. The remaining aliphatic carbons of the propyl and ethyl groups resonate in the upfield region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. mdpi.com

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| a | -C(O)O- | - | ~166 |

| b | CH₂=CH- | ~6.4 (dd) | ~131 |

| c | CH₂=CH- | ~6.1 (dd) | ~128 |

| d | CH₂=CH- | ~5.8 (dd) | ~128 |

| e | -O-CH₂- | ~4.2 (t) | ~62 |

| f | -O-CH₂-CH₂- | ~1.9 (quint) | ~27 |

| g | -CH₂-N(CH₂CH₃)₂ | ~2.6 (t) | ~50 |

| h | -N(CH₂CH₃)₂ | ~2.5 (q) | ~47 |

| i | -N(CH₂CH₃)₂ | ~1.0 (t) | ~12 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantitative Analysis

GC-MS is a crucial technique for assessing the purity of the monomer and for identifying and quantifying any impurities. thermofisher.com The high volatility of this compound makes it well-suited for gas chromatography.

In this method, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound and its impurities.

Common impurities that can be detected include:

Unreacted starting materials: 3-(diethylamino)propan-1-ol and residual acrylic acid.

Solvents used in the synthesis or purification.

Polymerization inhibitors.

Byproducts from side reactions, such as the Michael addition of the diethylamino group to the acrylate double bond of another molecule.

Quantitative analysis can be performed by creating a calibration curve with a known standard, allowing for the precise determination of the monomer's purity. researchgate.net

| Potential Impurity | Origin | Method of Identification by MS |

|---|---|---|

| 3-(Diethylamino)propan-1-ol | Unreacted starting material | Comparison of retention time and mass spectrum with an authentic standard |

| Acrylic Acid | Unreacted starting material | May require derivatization for good peak shape; identified by its characteristic mass spectrum |

| Triethylamine | Base/Acid scavenger | Identified by its specific retention time and fragmentation pattern |

| Michael Adduct Dimer | Side reaction product | Higher molecular weight peak with a fragmentation pattern indicative of the dimer structure |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

FTIR spectroscopy is a rapid and effective technique used to confirm the presence of key functional groups in the synthesized monomer, thereby verifying the success of the esterification reaction. researchgate.net The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the key characteristic absorption bands include:

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. The presence of this band and the disappearance of the broad -OH band from the starting alcohol (around 3300 cm⁻¹) confirms ester formation.

C=C Stretch: An absorption band around 1635 cm⁻¹ corresponding to the carbon-carbon double bond of the acrylate moiety.

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ associated with the C-O single bond stretching of the ester group.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group protons are typically observed in the 810-990 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | ~1725 | Strong, Sharp |

| C=C Stretch | Alkene (Acrylate) | ~1635 | Medium |

| C-O Stretch | Ester | ~1180 | Strong |

| C-H Stretch (sp²) | Alkene | ~3020-3080 | Medium |

| C-H Stretch (sp³) | Alkyl | ~2850-2970 | Strong |

| =C-H Bend | Alkene | ~810-990 | Medium-Strong |

Homopolymerization of 3 Diethylamino Propyl Prop 2 Enoate: Mechanisms and Kinetic Investigations

Fundamental Mechanistic Pathways in Radical Homopolymerization of 3-(Diethylamino)propyl prop-2-enoate

The homopolymerization of this compound can be achieved through radical polymerization, which involves the initiation, propagation, and termination of polymer chains. The tertiary amine functionality of the monomer can influence the polymerization process, particularly in terms of solubility and potential side reactions depending on the reaction conditions.

Controlled/Living Radical Polymerization (CRP) for Poly[this compound] Synthesis (e.g., ATRP, RAFT)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CRP) techniques are employed.

Atom Transfer Radical Polymerization (ATRP) is a powerful method for polymerizing a wide range of functional monomers. For the ATRP of this compound, a typical system would involve the monomer, an alkyl halide initiator, and a transition metal complex (e.g., copper-based) as a catalyst. The tertiary amine group in the monomer can potentially coordinate with the metal catalyst, which may affect the polymerization kinetics and control. Careful selection of the ligand for the metal complex is essential to mitigate such interactions and maintain control over the polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP technique that can be applied to synthesize well-defined poly[this compound]. This method utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is critical and depends on the reactivity of the monomer. For acrylates, dithiobenzoates or trithiocarbonates are often suitable. The RAFT polymerization of analogous amino-functional (meth)acrylates has been shown to proceed with good control, yielding polymers with predictable molecular weights and low dispersity. rsc.orgmdpi.com

Impact of Polymerization Parameters on Resultant Polymer Architecture

The properties of the final polymer are highly dependent on the conditions under which the polymerization is carried out.

Solvent Polarity and Medium Effects on Polymerization Progression

The choice of solvent can significantly impact the radical polymerization of functional monomers. For this compound, the polarity of the solvent can influence the conformation of the growing polymer chains and the solubility of the monomer and resulting polymer. In polar solvents, hydrogen bonding and other intermolecular interactions can affect the reactivity of the monomer and the propagating radical. For instance, in the polymerization of similar amino-containing monomers, the solvent has been shown to affect the propagation rate constant.

Influence of Temperature and Initiator Concentration on Polymerization Kinetics

Temperature is a critical parameter in radical polymerization. Higher temperatures generally lead to an increased rate of initiator decomposition, which in turn increases the rate of polymerization. However, excessively high temperatures can also lead to an increase in side reactions, such as chain transfer, which can limit the molecular weight of the polymer.

Advanced Structural Characterization of Homopolymers of this compound

A thorough characterization of the synthesized homopolymers is essential to confirm their structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a fundamental tool for elucidating the chemical structure of the polymer. ¹H NMR can be used to confirm the presence of the characteristic peaks of the diethylamino group, the propyl chain, and the acrylate (B77674) backbone. The integration of the signals can also be used to determine the degree of polymerization in some cases.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (dispersity, Đ) of the polymer. For polymers synthesized via controlled radical polymerization, a narrow dispersity (Đ close to 1) is indicative of a well-controlled process.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the polymer. Characteristic absorption bands for the ester carbonyl group and the C-N bonds of the tertiary amine would be expected in the FTIR spectrum of poly[this compound].

Below is a hypothetical data table illustrating the kind of results that would be obtained from a series of RAFT polymerizations of this compound, varying the monomer-to-CTA ratio to target different molecular weights.

| Entry | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 50:1:0.2 | 4 | 92 | 7,800 | 7,500 | 1.15 |

| 2 | 100:1:0.2 | 6 | 95 | 16,200 | 15,800 | 1.18 |

| 3 | 200:1:0.2 | 8 | 93 | 31,700 | 30,500 | 1.21 |

This table is illustrative and based on typical results for RAFT polymerization of functional acrylates.

Copolymerization Strategies with 3 Diethylamino Propyl Prop 2 Enoate: Design and Reactivity

Determination of Reactivity Ratios and Monomer Sequence Distribution in Copolymers

Knowledge of these reactivity ratios is crucial for predicting the copolymer composition from the monomer feed and for tailoring the polymer microstructure. mdpi.comnih.gov Several methods are employed to determine reactivity ratios, typically involving polymerizing a series of monomer feed compositions to low conversion and analyzing the resulting copolymer composition. nih.gov Linearization methods such as the Fineman-Ross and Kelen-Tüdös methods, as well as the intersection method proposed by Mayo-Lewis, are commonly used for this purpose. researchgate.netekb.eg More recently, non-linear optimization techniques have been developed to provide more accurate determinations. tue.nl

The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution:

r₁r₂ ≈ 1: An ideal or random copolymerization occurs, with monomers randomly distributed along the chain.

r₁r₂ < 1: The copolymerization favors alternation, with a tendency for monomer units to alternate along the chain.

r₁r₂ > 1: The system favors block copolymer formation, where long sequences of the same monomer are more likely.

For copolymers containing 3-(Diethylamino)propyl prop-2-enoate or its analogues, the sequence distribution is key to controlling properties like the sharpness of pH transitions and the self-assembly behavior in aqueous solutions. The distribution of the amine-containing units among hydrophobic or hydrophilic comonomers will directly influence the polymer's response to pH changes.

Investigations of Binary Copolymerization Systems Incorporating this compound

Binary copolymers, containing two different monomer units, are the most fundamental type of copolymers. The behavior of this compound has been investigated in systems with both hydrophilic and hydrophobic comonomers to create materials with a range of tailored properties.

When copolymerized with hydrophilic monomers, particularly stimuli-responsive ones like N-Isopropylacrylamide (NIPAAm), this compound can be used to create dual-responsive polymers. These polymers can exhibit both temperature and pH sensitivity. The NIPAAm units impart a Lower Critical Solution Temperature (LCST), causing the polymer to undergo a reversible phase transition from soluble to insoluble upon heating, while the this compound units provide pH-responsiveness due to the protonation and deprotonation of the tertiary amine groups. nih.govmdpi.com

The incorporation of the amine-containing monomer can modulate the LCST of the resulting copolymer. At low pH, when the amine groups are protonated and charged, the polymer becomes more hydrophilic, which typically increases the LCST. Conversely, at high pH, the deprotonated, neutral amine groups are less hydrophilic, which can lower the LCST. This dual-responsiveness is highly sought after for applications in areas like controlled drug delivery and smart hydrogels. For instance, copolymers of a similar monomer, 2-((diethylamino) methyl)-4-formyl-6-methoxyphenyl acrylate (B77674) (DEAMVA), with NIPAAm have been synthesized to create materials that are responsive to both temperature and pH. mdpi.com

| Comonomer System | Polymerization Method | Key Findings | Resulting Properties |

| N-Isopropylacrylamide | Free Radical Polymerization | Incorporation of the amine-functional monomer allows for tuning of the Lower Critical Solution Temperature (LCST). | Dual-responsive (pH and temperature) copolymers. mdpi.com |

| Acrylamide (B121943) | Free Radical Polymerization | Produces water-soluble cationic copolymers (at low pH) with potential applications as flocculants or in materials requiring charge density. | pH-responsive, hydrophilic copolymers. |

| N-(3-(diethylamino)propyl)-N-methylacrylamide and N,N-Dipropylacrylamide | Radical Polymerization | The characteristics of aqueous solutions, including phase separation temperatures, are dependent on the copolymer composition. researchgate.net | Thermo- and pH-sensitive copolymers. researchgate.net |

Copolymerizing this compound with hydrophobic monomers like Methyl Methacrylate (B99206) (MMA) or Styrene (B11656) results in amphiphilic copolymers. These materials can self-assemble into structures such as micelles in aqueous solutions, with the hydrophobic segments forming the core and the hydrophilic, pH-responsive amine-containing segments forming the corona. nih.govmdpi.com

The reactivity ratios for related systems have been determined, providing a quantitative measure of the copolymerization behavior. For example, the radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (DMAPAA) and N-[(3-Dimethylamino)-propyl] methacrylamide (B166291) (DMAPMA) with MMA and methyl acrylate (MA) has been studied. researchgate.net The reactivity ratios indicate how the monomers are incorporated into the polymer chain. For the MMA/DMAPAA system, the reactivity ratio for MMA (r₁) is significantly higher than for DMAPAA (r₂), suggesting that the propagating chain ending in an MMA radical prefers to add another MMA monomer, leading to a blocky or gradient structure. researchgate.net In contrast, for the MA/DMAPMA system, the reactivity ratios are closer, suggesting a more random incorporation of monomer units. researchgate.net Similar trends would be expected for this compound.

| M₁ | M₂ | r₁ (Kelen-Tüdös) | r₂ (Kelen-Tüdös) | r₁r₂ | Copolymerization Behavior |

| Methyl Methacrylate (MMA) | N-[(3-Dimethylamino)-propyl] acrylamide (DMAPAA) | 1.68 | 0.38 | 0.64 | Tendency toward ideal/random with some blockiness of MMA. |

| Methyl Methacrylate (MMA) | N-[(3-Dimethylamino)-propyl] methacrylamide (DMAPMA) | 1.36 | 0.31 | 0.42 | Tendency toward alternation. |

| Methyl Acrylate (MA) | N-[(3-Dimethylamino)-propyl] acrylamide (DMAPAA) | 0.69 | 0.22 | 0.15 | Tendency toward alternation. |

| Methyl Acrylate (MA) | N-[(3-Dimethylamino)-propyl] methacrylamide (DMAPMA) | 0.48 | 0.63 | 0.30 | Tendency toward alternation. |

| Data sourced from a study on related N-substituted acrylamide monomers. researchgate.net |

Complex Ternary and Multicomponent Copolymerization Architectures

While binary copolymers offer a wide range of properties, ternary and multicomponent systems provide access to even more sophisticated materials with multiple functionalities. A ternary copolymer is synthesized from three different monomers, allowing for the combination of distinct properties, such as hydrophobicity, hydrophilicity, and stimuli-responsiveness, within a single macromolecule.

For example, a ternary system could include this compound for pH-responsiveness, a hydrophobic monomer like styrene to promote self-assembly, and a hydrophilic monomer like poly(ethylene glycol) methyl ether acrylate to ensure water solubility and provide steric stability. The synthesis and characterization of such systems are more complex than for binary copolymers, as the kinetics involve nine different propagation reactions. Predicting the final copolymer composition and monomer sequence requires knowledge of the reactivity ratios for all three monomer pairs. While specific studies on ternary systems incorporating this compound are not widely reported, the principles of terpolymerization are well-established. The monomer sequence in such complex copolymers can be tailored by controlling the monomer feed composition and the polymerization method, such as using semi-batch processes to maintain a constant monomer ratio throughout the reaction. mdpi.com

Synthesis of Precisely Defined Block, Graft, and Star Copolymers Containing this compound Units

To achieve advanced functionalities, precise control over the polymer architecture is often necessary. Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), enable the synthesis of copolymers with predetermined molecular weights, low dispersity, and complex architectures like block, graft, and star polymers. mdpi.com

These methods are particularly valuable for synthesizing well-defined block copolymers containing a this compound segment. For instance, a hydrophilic and pH-responsive block of poly(this compound) can be combined with a hydrophobic block (e.g., polystyrene) or a thermoresponsive block (e.g., poly(N-isopropylacrylamide)). Such architectures are essential for creating highly ordered nanostructures through self-assembly. Studies on the RAFT polymerization of the related monomer N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) have demonstrated the successful synthesis of well-defined homopolymers that can then be used as macro-chain transfer agents to create diblock copolymers with various functional monomers. rsc.org This approach provides excellent control over the length of each block, which is critical for controlling the size and morphology of self-assembled aggregates.

Living anionic polymerization is a powerful technique for synthesizing block copolymers with very low dispersity and precisely controlled block lengths. mdpi.comharth-research-group.org However, this method is extremely sensitive to protic impurities and certain functional groups. The tertiary amine group present in this compound poses a significant challenge for traditional anionic polymerization. The lone pair of electrons on the nitrogen atom can act as a Lewis base and potentially react with or deactivate the highly reactive anionic propagating center or the organometallic initiator (e.g., n-butyllithium).

Furthermore, the carbonyl group of the acrylate can also undergo side reactions with anionic initiators. Due to these limitations, anionic polymerization is generally not the preferred method for the direct polymerization of functional acrylates like this compound. While strategies such as using protecting groups for the amine functionality or employing specialized initiating systems at low temperatures can sometimes be used, these add complexity to the synthesis. Therefore, controlled radical polymerization techniques like RAFT and ATRP are generally more robust and versatile for creating well-defined block copolymers containing this type of functional monomer.

Utilization of Controlled Radical Polymerization for Diverse Macromolecular Architectures

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. nih.gov These methods are particularly well-suited for the polymerization of functional monomers like tertiary amine-containing acrylates. The key feature of CRP is the establishment of a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. nih.gov This controlled process allows for the synthesis of a wide array of complex macromolecular architectures, including block copolymers, star polymers, and graft copolymers, from monomers analogous to this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. mdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com For amine-containing monomers such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a structurally similar compound to this compound, RAFT polymerization has been successfully employed to synthesize well-defined homopolymers and block copolymers. rsc.orgresearchgate.net The choice of CTA, initiator, and solvent is crucial for achieving good control over the polymerization. For instance, the RAFT polymerization of DMAPMA hydrochloride has been optimized using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator in a water/2-propanol mixture. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.edu ATRP has been extensively used to polymerize amine-containing methacrylates like 2-(dimethylamino)ethyl methacrylate (DMAEMA) to create various macromolecular architectures. cmu.edu For example, amphiphilic block copolymers of DMAEMA with monomers like methyl methacrylate (MMA) and styrene have been synthesized using ATRP, resulting in polymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu The synthesis of these block copolymers often involves the use of a macroinitiator, which is a pre-synthesized polymer chain with an active initiator site at its end.

The table below summarizes representative examples of controlled radical polymerization of amine-containing monomers analogous to this compound to form diverse macromolecular architectures.

| Polymerization Method | Monomer(s) | Macromolecular Architecture | Chain Transfer Agent/Catalyst | Initiator | Solvent | M_w/M_n | Reference |

| RAFT | N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) | Homopolymer | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Water/2-propanol | < 1.2 | rsc.org |

| RAFT | DMAPMA·HCl and 2-lactobionamidoethyl methacrylamide (LAEMA) | Diblock copolymer | p(DMAPMA·HCl) macroCTA | ACVA | Water/2-propanol | < 1.3 | rsc.org |

| ATRP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) and Methyl Methacrylate (MMA) | Diblock copolymer | CuBr/ligand | Poly(MMA) macroinitiator | Toluene | ~1.2 | cmu.edu |

| ATRP | DMAEMA | Star polymer (from hyperbranched core) | CuBr₂/TPMA | Inimer | DMSO/DMF | - | nih.gov |

Interactive Data Table ```html

| Polymerization Method | Monomer(s) | Macromolecular Architecture | Chain Transfer Agent/Catalyst | Initiator | Solvent | M_w/M_n | Reference |

|---|---|---|---|---|---|---|---|

| RAFT | N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) | Homopolymer | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Water/2-propanol | < 1.2 | nih.gov |

| RAFT | DMAPMA·HCl and 2-lactobionamidoethyl methacrylamide (LAEMA) | Diblock copolymer | p(DMAPMA·HCl) macroCTA | ACVA | Water/2-propanol | < 1.3 | nih.gov |

| ATRP | 2-(dimethylamino)ethyl methacrylate (DMAEMA) and Methyl Methacrylate (MMA) | Diblock copolymer | CuBr/ligand | Poly(MMA) macroinitiator | Toluene | ~1.2 | |

| ATRP | DMAEMA | Star polymer (from hyperbranched core) | CuBr₂/TPMA | Inimer | DMSO/DMF | - |

Post Polymerization Modification and Functionalization of 3 Diethylamino Propyl Prop 2 Enoate Based Polymers

Chemical Derivatization and Quaternization of Tertiary Amine Moieties

The tertiary amine groups in the side chains of poly[3-(diethylamino)propyl prop-2-enoate] are nucleophilic and can readily undergo chemical derivatization. The most common and significant modification is quaternization, which involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral, pH-responsive amine into a permanently cationic, or polycationic, structure.

Quaternization is typically achieved by reacting the polymer with an alkyl halide (e.g., methyl iodide, ethyl bromide, or longer-chain alkyl halides) in a suitable solvent. nih.govmdpi.com This reaction introduces a permanent positive charge onto the polymer backbone, which significantly alters its physicochemical properties, including solubility, hydrophilicity, and biological interactions. The degree of quaternization can be controlled by adjusting the reaction stoichiometry, temperature, and time. d-nb.info

The kinetics of quaternization for similar polymers like PDMAEMA have been studied in detail, revealing that the reaction rate increases with temperature. d-nb.info The choice of alkyl halide also influences the reaction; for instance, studies on PDMAEMA have investigated reagents like 1-iodobutane, 1-iodoheptane, and 1-iododecane. d-nb.info The conversion of tertiary amine groups to quaternary ammonium salts can be monitored and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by observing the shifts of protons adjacent to the nitrogen atom. d-nb.info

Table 1: Representative Quaternization Reactions of Tertiary Amine Polymers This data is based on studies of the analogous polymer, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), and is presented to illustrate the reaction principles.

| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Quaternization (%) | Reference |

| 1-Iodobutane | Acetonitrile | 60 | 24 | ~88 | d-nb.info |

| 1-Iodoheptane | Acetonitrile | 60 | 24 | ~92 | d-nb.info |

| 1-Iododecane | Acetonitrile | 60 | 24 | ~88 | d-nb.info |

| 2-Iodoethanol | DMF | 120 | 12 (overnight) | High (confirmed by XPS) | mdpi.com |

| Bromoethane | Acetone | 40 | 24 | High (not specified) | nih.gov |

| 1-Bromooctane | Acetone | 40 | 24 | High (not specified) | nih.gov |

Crosslinking Methodologies for Advanced Network and Hydrogel Formations

The functional side groups of poly[this compound] can be utilized to form crosslinked networks, leading to the creation of hydrogels and other advanced materials. Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids.

Crosslinking can be achieved through several methods:

Covalent Crosslinking during Polymerization: A straightforward method involves the copolymerization of the this compound monomer with a multifunctional crosslinking agent. Common crosslinkers include diacrylates or dimethacrylates such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or N,N'-methylenebis(acrylamide) (MBA). The concentration of the crosslinker directly influences the network density, which in turn affects the swelling behavior, mechanical properties, and mesh size of the resulting hydrogel. mdpi.com

Post-Polymerization Crosslinking: A pre-formed linear polymer can be crosslinked in a subsequent reaction step. For polymers containing tertiary amine groups, difunctional alkylating agents, such as dihaloalkanes (e.g., ethylene bromide), can be used. This reaction simultaneously quaternizes and crosslinks the polymer chains, forming a stable, insoluble network. This method has been effectively used to create crosslinked, quaternized layers of PDMAEMA on textile surfaces.

Table 2: Common Crosslinking Agents for Acrylate-Based Hydrogels This table presents common crosslinkers used for creating hydrogel networks from acrylate (B77674) and acrylamide-based monomers, which are applicable principles for this compound.

| Crosslinking Agent | Chemical Name | Crosslinking Mechanism | Typical Application |

| MBA | N,N'-Methylenebis(acrylamide) | Free-radical copolymerization | Synthesis of polyacrylamide and polyacrylate hydrogels |

| EGDMA | Ethylene glycol dimethacrylate | Free-radical copolymerization | Synthesis of polymethacrylate-based hydrogels |

| PEGDA | Poly(ethylene glycol) diacrylate | Free-radical photopolymerization or redox-initiated polymerization | Creation of biocompatible and biodegradable hydrogels |

| PBAE | Poly(beta-aminoester) | Used as a biodegradable macromonomer crosslinker | Development of biodegradable hydrogels for agricultural uses |

The resulting hydrogels often exhibit stimuli-responsive behavior. For instance, hydrogels based on the related polymer PDEAEM show pH-dependent swelling, attributed to the protonation and deprotonation of the tertiary amine groups.

Surface Functionalization and Grafting of Poly[this compound] onto Substrates

Modifying surfaces with polymer layers, often called polymer brushes, is a key technique for tailoring the interfacial properties of materials. Poly[this compound] can be grafted onto various substrates to control properties like wettability, adhesion, and biocompatibility. The two primary methods for this are "grafting to" and "grafting from".

The "grafting from" approach is particularly powerful and involves growing polymer chains directly from initiator sites immobilized on a substrate surface. cmu.edu Surface-initiated atom transfer radical polymerization (SI-ATRP) is a widely used controlled radical polymerization technique for this purpose. nih.govmdpi.com The process involves:

Substrate Functionalization: The surface of a substrate (e.g., silicon wafer, glass, gold) is chemically modified to attach an ATRP initiator, such as an alkyl halide (e.g., 2-bromoisobutyryl bromide). nih.gov

Polymerization: The initiator-functionalized substrate is then immersed in a solution containing the monomer (this compound), a catalyst system (typically a copper complex), and a ligand. The polymerization is initiated from the surface, resulting in a dense layer of end-tethered polymer chains.

This method allows for precise control over the thickness, density, and architecture of the grafted polymer layer. cmu.edu The "grafting from" approach has been extensively used to create brushes of similar polymers like PDMAEMA and PDEAEMA on various surfaces, including nanoparticles and flat substrates. mdpi.comnih.gov

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups onto a substrate that has complementary functional groups. While simpler in concept, achieving high grafting densities can be challenging due to steric hindrance from already attached chains. cmu.edu

Once grafted, these surface-bound polymer layers can undergo the same post-polymerization modifications as the free polymer, such as the quaternization of the tertiary amine groups, to create permanently cationic surfaces. mdpi.com

Table 3: Key Steps and Components in Surface-Initiated ATRP (SI-ATRP) This table outlines the general methodology for grafting polymer brushes from a surface, a technique applicable to the this compound monomer.

| Step | Description | Common Reagents/Components |

| 1. Substrate Preparation | Cleaning and activating the surface to introduce reactive groups (e.g., hydroxyl groups). | Piranha solution (H₂SO₄/H₂O₂), plasma treatment. |

| 2. Initiator Immobilization | Covalent attachment of an ATRP initiator to the activated surface. | 2-Bromoisobutyryl bromide, (3-aminopropyl)triethoxysilane (APTES). |

| 3. Polymerization ("Grafting From") | Growing polymer chains from the surface-bound initiators. | Monomer, Cu(I)Br/Cu(II)Br₂, ligand (e.g., PMDETA, Me₆TREN), solvent. |

| 4. Characterization | Analysis of the resulting polymer brush layer. | Ellipsometry, Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry. |

Applications of Polymers Derived from 3 Diethylamino Propyl Prop 2 Enoate in Advanced Materials Science

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that exhibit a significant and often abrupt change in their properties in response to small changes in their external environment. Polymers synthesized from monomers like 3-(diethylamino)propyl prop-2-enoate are a prominent class of such materials. Their responsiveness is primarily attributed to the tertiary amine groups along the polymer backbone. These groups can be protonated or deprotonated depending on the pH of the surrounding medium, leading to dramatic changes in polymer conformation, solubility, and hydration.

pH-Responsive Polymeric Systems and Hydrogels

The hallmark of polymers containing this compound is their pronounced pH sensitivity. The tertiary amine functionality can accept or donate protons, which allows the polymer to transition between a soluble, extended state and an insoluble, collapsed state. At low pH, the amine groups become protonated, leading to electrostatic repulsion between the charged polymer chains. This repulsion results in the polymer adopting an extended conformation and becoming soluble in aqueous solutions. Conversely, at higher pH values, the amine groups are deprotonated and become neutral, which reduces the electrostatic repulsion and allows hydrophobic interactions to dominate, causing the polymer to collapse and phase-separate from the water.

This pH-triggered transition is the fundamental principle behind the formation of pH-responsive hydrogels. These are cross-linked polymer networks that can swell or de-swell in response to changes in pH. Hydrogels based on polymers of dialkylaminoalkyl (meth)acrylamides have been extensively studied for their potential in biomedical applications, such as controlled drug delivery. mdpi.comnih.gov For instance, a hydrogel can be designed to be in a collapsed state at physiological pH (around 7.4), entrapping a therapeutic agent. When it reaches a more acidic environment, such as a tumor microenvironment, the hydrogel swells and releases its payload. The swelling behavior of these hydrogels can be precisely controlled by the composition of the polymer and the cross-linking density. researchgate.net

Thermo-Responsive Polymer Architectures

In addition to pH, polymers derived from this compound and its methacrylamide (B166291) counterpart, poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA), can also exhibit thermo-responsiveness. nih.gov This behavior is characterized by a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions. At temperatures below the LCST, hydrogen bonding between the polymer and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and precipitate.

The LCST of these polymers is intricately linked to the pH of the solution. At lower pH values, where the amine groups are protonated, the polymer is more hydrophilic, and a higher temperature is required to induce phase separation. As the pH increases, the polymer becomes less protonated and more hydrophobic, resulting in a decrease in the LCST. mdpi.comnih.gov This dual sensitivity allows for fine-tuning of the polymer's phase behavior by adjusting both temperature and pH. For example, studies on PDEAPMA have shown that the phase separation temperature can be systematically decreased by increasing the pH of the solution. nih.gov

| pH | Phase Separation Onset Temperature (T1) (°C) | Phase Separation End Temperature (T2) (°C) |

|---|---|---|

| 7.5 | 45.0 | 55.0 |

| 9.0 | 35.0 | 38.0 |

| 10.0 | 32.0 | 33.0 |

| 13.0 | 28.0 | 29.0 |

This table presents illustrative data based on findings for similar polymers, showing the trend of decreasing phase separation temperature with increasing pH. nih.gov

Multi-Responsive Polymer Networks

The inherent pH and thermo-sensitivity of polymers based on this compound can be combined to create multi-responsive polymer networks. These materials can react to multiple stimuli, offering a higher level of control over their properties. mdpi.com For instance, a polymer system can be designed to respond to a combination of pH and temperature changes, which is particularly relevant for applications in complex biological environments where both of these parameters can vary. nih.gov

Furthermore, by copolymerizing this compound with other functional monomers, additional responsive behaviors can be introduced. For example, incorporating a light-sensitive monomer could yield a polymer that responds to pH, temperature, and light. researchgate.net These multi-responsive systems are highly sought after for the development of sophisticated sensors, actuators, and controlled release platforms where a combination of triggers can be used to elicit a specific response. nih.gov Research has also explored the responsiveness of similar polymers to other stimuli like CO2, which can reversibly tune the pH of the solution and thus the polymer's properties. mdpi.com

Advanced Coating Technologies and Functional Films

The unique properties of polymers derived from this compound make them excellent candidates for the development of advanced coatings and functional films. Their ability to respond to environmental cues allows for the creation of "smart" surfaces that can actively change their characteristics to perform a specific function.

Anti-fouling and Biorepellent Coatings

Biofouling, the accumulation of unwanted microorganisms, plants, algae, or animals on wetted surfaces, is a significant problem in marine and biomedical applications. Polymers containing tertiary amine groups can be utilized to create anti-fouling or biorepellent coatings. The mechanism behind this can be twofold. Firstly, these polymers can be used to create surfaces that resist the initial attachment of fouling organisms. Zwitterionic polymers, which contain both positive and negative charges, are known to form tightly bound hydration layers that act as a physical and energetic barrier to protein adsorption and subsequent biofouling. mdpi.comnih.gov While not strictly zwitterionic, the cationic nature of protonated tertiary amine polymers can influence surface hydration and interactions with biological entities.

Secondly, some polymers with tertiary amine functionalities can be quaternized to impart biocidal properties. The resulting quaternary ammonium (B1175870) compounds can disrupt the cell membranes of bacteria and other microorganisms upon contact, leading to cell death. nih.gov This "contact-killing" mechanism is advantageous as it does not rely on the release of toxic compounds into the environment. Research into amine-rich coatings has shown their potential to reduce microbial colonization on surfaces. researchgate.net Copolymers containing monomers like this compound can be designed to have both biorepellent and biocidal properties, offering a dual-action approach to combat biofouling. mdpi.com

| Coating Type | Organism | Inhibition/Removal Efficiency |

|---|---|---|

| Amphiphilic Acrylate (B77674) Copolymer | Ulva linza (Green Alga) | Up to 98% inhibition of attachment |

| Amphiphilic Acrylate Copolymer | Navicula incerta (Diatom) | Up to 94% removal of cells |

| Amphiphilic Acrylate Copolymer | Cellulophaga lytica (Bacterium) | Up to 62% removal of cells |

This table presents illustrative data based on findings for amphiphilic acrylate/methacrylate (B99206) surface grafts, demonstrating the potential efficacy of such polymer coatings against various marine organisms. nih.gov

Smart Release Coatings and Encapsulation Systems

The stimuli-responsive nature of polymers derived from this compound is highly advantageous for creating smart release coatings and encapsulation systems. These systems can be designed to release an active agent, such as a drug, biocide, or fragrance, in response to a specific trigger. For example, a coating containing an encapsulated anti-corrosion agent could be designed to release the agent when there is a local drop in pH, which is often indicative of the onset of corrosion.

The pH-sensitive swelling and collapse of hydrogels made from these polymers provide a robust mechanism for controlled release. In its collapsed state, the polymer network can effectively entrap molecules. Upon a change in pH that triggers swelling, the mesh size of the network increases, allowing the entrapped molecules to diffuse out. nih.gov This principle has been extensively explored in the context of drug delivery, where a pH change can trigger the release of a therapeutic agent at a specific site in the body. nih.gov This same concept can be applied to coatings for a wide range of applications, including self-healing materials and on-demand delivery of cleaning agents or pesticides. The release can be further controlled by designing multi-responsive systems, for instance, a coating that releases its payload only in the presence of both a specific pH and an elevated temperature. researchgate.net

Fabrication of Polymer Nanoparticles and Microparticles

The ability to formulate polymers into nano- and micro-sized particles is crucial for a range of applications, including drug delivery and diagnostics. Poly(this compound) (PDEAPPA) is a promising candidate for these applications due to its biocompatibility and stimuli-responsive nature.

The synthesis of PDEAPPA nanoparticles and microparticles can be achieved through various controlled polymerization techniques. Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are often employed to produce polymers with well-defined molecular weights and low dispersity. These controlled polymerization methods are essential for ensuring the uniformity and reproducibility of the resulting nanoparticles, which is a critical factor for their performance as nanocarriers.

The fabrication of these particles often involves nanoprecipitation or emulsion polymerization techniques. In a typical nanoprecipitation process, a solution of the pre-synthesized PDEAPPA in an organic solvent is added dropwise to an aqueous solution under stirring. The change in solvent polarity causes the polymer chains to collapse and aggregate into nanoparticles. The size and stability of these particles can be controlled by varying parameters such as polymer concentration, solvent composition, and stirring rate.

While specific data on nanoparticles derived solely from this compound is limited in publicly available research, the principles of their formation can be inferred from similar poly(amino acrylate) systems. The table below illustrates typical characteristics of nanoparticles synthesized from analogous amino-functionalized acrylate monomers using controlled radical polymerization techniques.

| Polymerization Technique | Monomer System | Particle Size (nm) | Polydispersity Index (PDI) |

| RAFT Polymerization | Poly(2-(dimethylamino)ethyl methacrylate) | 80 - 150 | < 0.2 |

| ATRP | Poly(2-(diethylamino)ethyl methacrylate) | 100 - 200 | < 0.25 |

This table presents representative data for polymers structurally similar to PDEAPPA to illustrate the expected characteristics of nanoparticles derived from this compound.

A powerful strategy for creating sophisticated nanocarriers involves the use of amphiphilic block copolymers. These macromolecules consist of both a hydrophilic (water-loving) and a hydrophobic (water-repelling) block. In an aqueous environment, these copolymers can spontaneously self-assemble into various nano-structures, such as micelles, vesicles (polymersomes), and more complex morphologies.

For copolymers incorporating a PDEAPPA block, the stimuli-responsive nature of this segment adds another layer of functionality. A common approach is to synthesize a diblock copolymer comprising a hydrophilic block, such as poly(ethylene glycol) (PEG), and a pH-responsive PDEAPPA block. At physiological pH (around 7.4), the PDEAPPA block is relatively hydrophobic, driving the self-assembly into core-shell structures where the PDEAPPA forms the core and the PEG forms a protective corona. When the pH is lowered, as is often the case in tumor microenvironments or within cellular endosomes, the tertiary amine groups of the PDEAPPA block become protonated and thus more hydrophilic. This change can lead to the destabilization and disassembly of the nanostructure, triggering the release of an encapsulated payload.

The critical micelle concentration (CMC) is a key parameter for these self-assembling systems, representing the minimum concentration at which micelles form. For amphiphilic copolymers containing blocks similar to PDEAPPA, the CMC is typically in the low micromolar range, indicating high stability even upon significant dilution in biological fluids.

Innovative Membrane Technologies for Separation Processes

The unique chemical properties of polymers derived from this compound also make them interesting candidates for the development of advanced separation membranes. Their ability to interact with specific molecules and respond to external stimuli can be harnessed for highly selective separation processes.

While extensive research on PDEAPPA-based membranes for gas separation is not widely documented, the presence of functional amine groups suggests potential for CO2 separation. Amine-containing polymers are known to exhibit favorable interactions with CO2, which can enhance the selectivity of a membrane for CO2 over other gases like N2 or CH4.

The performance of a gas separation membrane is typically evaluated by its permeability and selectivity. High permeability allows for a high flux of gas through the membrane, while high selectivity ensures the efficient separation of the target gas. The performance of hypothetical PDEAPPA-based membranes can be compared to other amine-containing polymers used in gas separation, as shown in the table below.

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity (α) |

| Poly(amide-ether) with tertiary amines | CO2/N2 | 50 - 100 | 30 - 50 |

| Polymers of Intrinsic Microporosity (PIMs) with amine functionality | CO2/CH4 | > 1000 | 15 - 25 |

This table provides a comparative overview of gas separation performance for other amine-functionalized polymers, suggesting the potential performance characteristics of membranes based on this compound.

In the realm of water treatment, PDEAPPA-based hydrogels and membranes offer intriguing possibilities. The pH-responsive nature of the polymer can be utilized to create "smart" membranes with tunable properties. For instance, at a certain pH, the polymer chains in the membrane may be in a swollen state, allowing for a high flux of water. By changing the pH, the polymer can be made to collapse, reducing the pore size and altering the filtration characteristics. This could enable the development of self-cleaning membranes or membranes that can selectively capture and release contaminants.

Hydrogels based on PDEAPPA can also be designed as adsorbents for the removal of heavy metal ions or organic pollutants from water. The lone pair of electrons on the nitrogen atoms can chelate with metal ions, effectively removing them from solution. The pH-responsiveness would then allow for the controlled release of the captured ions, facilitating the regeneration of the adsorbent material.

Applications in Environmental Remediation and Resource Recovery

The ability of PDEAPPA to interact with various substances makes it a candidate for environmental applications beyond water filtration. For instance, functionalized PDEAPPA microparticles could be developed for the targeted removal of specific pollutants from soil or industrial wastewater.

In the area of resource recovery, these polymers could potentially be used to selectively bind and recover valuable metals from mining effluents or industrial waste streams. The process would involve contacting the waste stream with the PDEAPPA-based material, allowing for the selective binding of the target metal, followed by a change in pH to release the metal in a concentrated form. While these applications are largely conceptual at this stage, they highlight the potential of this versatile polymer in contributing to a more sustainable future.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive and exhaustive search of scientific literature, it has been determined that there is a significant lack of specific, detailed research findings and quantitative data regarding the applications of polymers derived solely from This compound . Specifically, no substantive studies were identified that focus on the use of this particular polymer as a flocculant for water clarification or as an adsorbent for the selective removal of contaminants.

The user's request mandated a strict focus on this compound, requiring an article structured around its applications in advanced materials science, complete with detailed research findings and data tables for its performance as a flocculant and an adsorbent.

While general principles of how cationic polymers function in these applications are well-established, the core requirement of providing specific performance data, such as turbidity removal efficiency, optimal dosage, pH ranges for flocculation, and adsorption capacities for specific contaminants for poly(this compound), could not be met. The available scientific literature discusses polymers with similar functional groups, such as poly(dimethylaminoethyl methacrylate) (PDMAEMA) and other cationic polyacrylamides, but extrapolating their performance data to the polymer would be scientifically inaccurate and would violate the strict constraints of the request.

The search strategy included targeted queries for the synthesis and application of "poly(this compound)" and its alternative name, "poly(3-(diethylamino)propyl acrylate)," in combination with terms like "flocculation," "adsorption," "water treatment," "heavy metal removal," and "dye removal." Despite these efforts, no papers containing the required experimental data for the homopolymer were found.

Therefore, due to the absence of specific research findings and data in the public domain, it is not possible to generate the requested article with the required level of scientific accuracy and detail. To do so would involve speculation or the use of data from different, albeit structurally related, compounds, which would not adhere to the user's explicit instructions.

Table of Chemical Compounds

Computational and Theoretical Investigations of 3 Diethylamino Propyl Prop 2 Enoate Polymer Systems

Molecular Dynamics Simulations of Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD can track the trajectory of individual particles, revealing detailed information about polymer conformation, dynamics, and interactions with the surrounding environment.

The behavior of poly(3-(diethylamino)propyl prop-2-enoate) in solution is heavily influenced by its interactions with solvent molecules. The tertiary amine group in the side chain makes the polymer's conformation sensitive to pH. MD simulations of analogous charged polymers, such as poly(acrylic acid), have shown that the degree of ionization significantly alters the polymer's structure. lp.edu.ua At low pH, where the amine groups are protonated and positively charged, electrostatic repulsion causes the polymer chain to adopt an expanded, stretched-out conformation. lp.edu.ua Conversely, at high pH, the deprotonated, neutral chain is more likely to collapse into a more compact, random coil conformation. lp.edu.ua

Table 1: Effect of Environmental Conditions on Simulated Poly(this compound) Chain Conformation

| Condition | Side Chain State | Dominant Interaction | Predicted Chain Conformation | Simulated Metric (Example) |

|---|---|---|---|---|

| Low pH (Acidic) | Protonated (Cationic) | Intra-chain Electrostatic Repulsion | Expanded / Stretched | Increased Radius of Gyration (Rg) |

| High pH (Basic) | Deprotonated (Neutral) | Hydrophobic Interactions / van der Waals | Collapsed / Globular Coil | Decreased Radius of Gyration (Rg) |

When this compound is copolymerized with hydrophilic or hydrophobic monomers, the resulting amphiphilic copolymers can exhibit complex self-assembly behavior in solution. Computational studies on analogous systems, such as copolymers containing 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), have elucidated the mechanisms behind this phenomenon. nih.govmdpi.com In response to external stimuli like pH or temperature, these copolymers can undergo intramolecular self-folding (the collapse of a single chain) or intermolecular self-assembly into larger, multi-chain aggregates. nih.govmdpi.com Light scattering techniques combined with molecular modeling can reveal the structure and size of these nano-aggregates, which can range from small unimers to larger, more heterogeneous structures. mdpi.com This behavior is driven by the balance of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects, which can be precisely modeled in simulations.

Quantum Chemical Calculations (e.g., DFT) for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and predict their reactivity. These methods are invaluable for understanding the fundamental steps of polymerization at the atomic level.

DFT studies on a range of acrylate (B77674) monomers have provided a detailed understanding of the structure-reactivity relationship in free-radical polymerization. Calculations can determine the geometries of reactants, transition states, and products, allowing for the prediction of activation energies and reaction rate constants. For acrylates, the size and polarity of the ester side group (the pendant group) have a significant impact on polymerizability. researchgate.net In a study of the closely related monomer 2-dimethylaminoethyl acrylate, DFT calculations revealed that chain transfer reactions can play a major role in inhibiting polymerization, a factor that is crucial for reaction optimization.

Furthermore, DFT can be used to calculate reactivity indices, such as Fukui functions, which predict the most likely sites for electrophilic, nucleophilic, or radical attack on a monomer. nih.govnih.gov By calculating the radical reactivity index for each atom in the this compound monomer, researchers can quantitatively predict the most favorable pathways for radical addition, guiding the synthesis process. nih.gov

Table 2: Representative DFT-Calculated Propagation Rate Coefficients (k_p) for Acrylate Monomers

| Monomer | Computational Method | Calculated k_p (L mol⁻¹ s⁻¹) | Key Finding |

|---|---|---|---|

| Methyl Acrylate | MPWB1K/6-311+G(3df,2p) | ~2.1 x 10⁴ | Provides a baseline for acrylate reactivity. researchgate.net |

| Methyl Methacrylate | MPWB1K/6-311+G(3df,2p) | ~6.3 x 10² | The α-methyl group significantly reduces the propagation rate compared to acrylates. researchgate.net |

| 2-Dimethylaminoethyl Acrylate | BMK/6-311+G(3df,2p) | Not explicitly stated | Polymerization is significantly affected by chain transfer reactions. |

Note: The values are illustrative of trends found in computational studies and depend heavily on the level of theory and temperature.

Kinetic Modeling of Polymerization Processes

Kinetic modeling is a powerful tool for optimizing and scaling up polymerization reactions. By creating a mathematical representation of the various elementary reactions occurring during polymerization (initiation, propagation, termination, and transfer), these models can predict key outcomes such as monomer conversion, molecular weight distribution, and polymer composition over time.

For controlled radical polymerization methods like Reversible Addition-Fragmentation Chain-Transfer (RAFT), kinetic models are particularly useful. A detailed kinetic model developed for the RAFT polymerization of a similar monomer, N-[3-(dimethylamino)propyl]-acrylamide (DMAPAm), successfully predicted crucial polymer properties including molar mass, dispersity, and the degree of "livingness". mdpi.com This validated model was then used to optimize the synthesis recipe and support the scale-up of the polymerization process. mdpi.com

For free-radical copolymerizations, kinetic models can predict the drift in monomer composition during the reaction and determine monomer reactivity ratios. mdpi.com Studies on the copolymerization of 2-(N,N-diethylamino)ethyl methacrylate (DEAEMA) have used kinetic modeling to estimate parameters like the ratio of the propagation rate constant to the termination rate constant (k_p/k_t^1/2), which is a measure of polymerizability. researchgate.net Such models are essential for producing copolymers with a desired composition and microstructure. mdpi.com

Theoretical Prediction of Polymer Properties Relevant to Material Performance

A primary goal of computational studies is to establish a clear link between a polymer's molecular structure and its macroscopic properties, thereby enabling the in-silico design of materials for specific applications.

Theoretical models can predict a wide range of performance-relevant properties. For instance, MD simulations can directly link chain dynamics and free volume to the permeability of polymer membranes. researchgate.net More complex computational models have been developed to correlate molecular-scale polymer features with biological responses, successfully predicting outcomes like protein adsorption and cell growth on polymer surfaces. nih.gov

Table 3: Correlation of Computational Methods with Predicted Material Properties

| Computational Method | Predicted Molecular-Scale Feature | Resulting Material Performance Property |

|---|---|---|

| Molecular Dynamics (MD) | Chain Conformation, Mobility, Free Volume | Solution Viscosity, Membrane Permeability, Modulus |

| Quantum Chemistry (DFT) | Monomer Reactivity, Reaction Barriers | Polymerizability, Reaction Yield, Polymer Microstructure |

| Kinetic Modeling | Conversion Rate, Molar Mass, Dispersity | Processability, Mechanical Strength, Degradation Profile |

| Structure-Property Models | Side-Chain Length, Tacticity | Glass Transition Temperature (T_g), Biological Response |

Future Research Trajectories and Emerging Paradigms for 3 Diethylamino Propyl Prop 2 Enoate Polymers

Synergistic Integration with Nanotechnology and Advanced Manufacturing

The fusion of poly(3-(diethylamino)propyl prop-2-enoate) with nanotechnology and advanced manufacturing techniques is a critical trajectory for creating next-generation composite materials with enhanced and tunable properties. The amine functionality of the polymer provides reactive sites for interfacing with a variety of nanoparticles, leading to significant improvements in material performance.

Future research will likely focus on the incorporation of various nanofillers to create high-performance nanocomposites. For instance, integrating amino-functionalized graphene oxide (NGO) can drastically improve the mechanical and thermal properties of the polymer matrix. nih.gov The electrostatic interactions between the protonated amine groups of the polymer (at low pH) and the negatively charged surface of NGO can be precisely controlled, allowing for the design of composites with pH-dependent stability and strength. nih.gov Similarly, the functionalization of inorganic nanoparticles such as silica (B1680970) (SiO₂), titania (TiO₂), and zirconia (ZrO₂) with coupling agents allows them to be covalently linked or physically dispersed within the polymer matrix. daryatamin.com This approach is crucial for developing advanced coatings and adhesives where properties like scratch resistance, UV stability, and refractive index can be precisely tailored.

Advanced manufacturing methods, such as UV and electron beam (EB) curing, are expected to play a larger role. daryatamin.com Formulations containing this compound can be combined with functionalized nanoparticles and rapidly cured to form robust, cross-linked networks. daryatamin.com This enables the fabrication of complex shapes and coatings with high efficiency. A key research challenge remains in ensuring the long-term, stable dispersion of nanoparticles within the monomer and oligomer mixtures to prevent phase separation and maintain material homogeneity. daryatamin.com

Table 1: Nanoparticles for Integration with Amine-Functionalized Acrylate (B77674) Polymers

| Nanoparticle Type | Potential Functionalization | Key Property Enhancements | Relevant Applications |

| Graphene Oxide (GO) | Amino-functionalization | Mechanical strength, thermal stability, electrical conductivity | Smart coatings, sensors, composites nih.gov |

| Silica (SiO₂) | Silane Coupling Agents (e.g., MPS, APS) | Hardness, scratch resistance, transparency | Protective coatings, optical materials daryatamin.com |

| Titania (TiO₂) | Silane Coupling Agents | UV resistance, photocatalytic activity, refractive index | Self-cleaning surfaces, UV-blocking films daryatamin.com |

| Zirconia (ZrO₂) | Silane Coupling Agents | High refractive index, mechanical toughness | High-performance coatings, dental composites daryatamin.com |

Sustainable Synthesis and Green Polymerization Approaches

A significant paradigm shift in polymer science is the move towards sustainability, encompassing the entire lifecycle of the material from synthesis to degradation. For poly(this compound), this involves developing green polymerization methods and utilizing bio-based feedstocks.

Emerging research is exploring polymerization techniques that operate under mild, environmentally benign conditions. One such innovative method is the tertiary amine-based amino-yne click polymerization, which can proceed efficiently under ambient conditions without the need for harsh temperatures or precious metal catalysts. chemrxiv.org This approach not only offers a greener synthesis route but also allows for the creation of main-chain charged polyelectrolytes with unique properties. chemrxiv.org Furthermore, the development of protecting groups for the amine functionality that can be cleaved under mild conditions, such as in polar protic solvents like ethanol, avoids the use of harsh deprotection reagents. beilstein-journals.org

Another key area is the design for circularity. Research into polymers that can be degraded and reconstructed is gaining traction. chemrxiv.org For example, incorporating specific linkages into the polymer backbone could allow for controlled degradation using benign reagents like thiophenol compounds, enabling the recovery of monomers or valuable oligomers. chemrxiv.org The broader context of sustainable polymer chemistry also points towards the use of bio-based feedstocks. mdpi.comacs.org While the diethylamino propyl moiety presents its own synthetic challenges, the prop-2-enoate (acrylate) portion can be derived from bio-based acrylic acid, which itself can be produced from renewable resources like glycerol (B35011) or glucose. acs.org

Table 2: Comparison of Polymerization Approaches

| Polymerization Method | Conditions | Key Advantages for Sustainability | Research Focus |

| Conventional Free Radical | High temperature, organic solvents | Well-established, versatile | Transition to bio-based solvents and monomers acs.org |

| Controlled Radical (ATRP, RAFT) | Lower temperatures, requires catalyst/chain transfer agent | Precise control over architecture, enabling advanced functions | Catalyst reduction/recycling, water-borne systems researchgate.net |

| Amino-yne Click Polymerization | Ambient temperature, no metal catalyst | Energy efficient, catalyst-free, high yields | Broadening monomer scope, exploring degradability chemrxiv.org |

Exploration of Novel Architectures and Complex Responsive Systems

Moving beyond simple linear homopolymers, future research will heavily invest in creating sophisticated macromolecular architectures to elicit complex and highly controlled responsive behaviors. The use of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is central to this effort. researchgate.netresearchgate.net

These techniques enable the synthesis of polymers with well-defined molecular weights and narrow distributions, which is crucial for predictable performance. researchgate.net They also unlock access to advanced architectures such as:

Star Polymers: These structures, synthesized using a "core-first" approach, can exhibit different solution properties and viscosity compared to their linear analogues. researchgate.net

Block Copolymers: By sequentially polymerizing this compound with other monomers, block copolymers can be created that combine multiple functionalities, such as pH-responsiveness from the amine block and thermo-responsiveness from a block of poly(N-isopropylacrylamide) (PNIPAM).

Graft and Brush Polymers: These architectures can be used to modify surfaces, providing dense layers of responsive polymer chains.

The true potential of these architectures is realized in the design of complex responsive systems. Polymers based on diethylamino-functionalized monomers are known to be sensitive to multiple stimuli, including pH, temperature, and carbon dioxide (CO₂). researchgate.netmdpi.comnih.gov Bubbling CO₂ through an aqueous solution of the polymer can lower the pH by forming carbonic acid, leading to protonation of the amine groups and a change in polymer solubility, a process that is reversible by purging with an inert gas like nitrogen. nih.gov By precisely arranging polymer blocks and controlling the architecture, materials can be designed to respond sequentially or synergistically to different triggers, making them ideal for applications in smart sensors, actuators, and controlled release systems. researchgate.netmdpi.com

Multi-functional Materials Design and Performance Optimization

The ultimate goal of future research is to design multi-functional materials where several performance characteristics are optimized within a single polymer system. This involves a holistic approach that combines the strategies of nanotechnology integration, sustainable synthesis, and architectural control.

Performance optimization will focus on tailoring the polymer for specific, high-value applications. For example, by quaternizing a fraction of the amine groups with alkyl halides, the polymer can be rendered biocidal while retaining its stimuli-responsive nature. mdpi.com This creates a material that could be used for self-disinfecting smart coatings. In another vein, the inherent adhesive properties of amine-containing polymers can be significantly enhanced through controlled polymerization, leading to adhesives with exceptionally high strength. chemrxiv.org

The unique electronic properties of these polymers are also a target for optimization. Certain charged polyelectrolytes derived from tertiary amine monomers have been shown to exhibit ionic cluster luminescence, an unconventional fluorescence that can be tuned by altering the counter-ions. chemrxiv.org This opens up possibilities for their use in optical sensing and imaging. For biomedical applications like gene delivery, copolymers can be designed to form stable complexes with DNA, protecting it from degradation while facilitating cell transfection. mdpi.com The performance of these "polyplexes," including their size and surface charge, can be finely tuned by adjusting the copolymer composition and the pH of the medium to optimize delivery efficiency. mdpi.com

The design of such multi-functional materials requires a deep understanding of structure-property relationships, leveraging predictive modeling and high-throughput experimentation to accelerate the discovery and optimization of new polymer systems based on this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Diethylamino)propyl prop-2-enoate, and how can purity be ensured?

The synthesis typically involves esterification of acrylic acid derivatives with diethylamino-containing alcohols under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reflux conditions (80–120°C) are critical to achieve high yields, as they promote complete conversion . Purity is ensured via vacuum distillation or column chromatography, followed by characterization using NMR and FT-IR to confirm the absence of unreacted starting materials or side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the ester linkage and diethylamino group. Key signals include the acrylate vinyl protons (δ 5.8–6.4 ppm) and the diethylamino methyl/methylene groups (δ 1.0–3.0 ppm) .

- FT-IR : Peaks at ~1720 cm (C=O stretch) and 1250 cm (C-O ester) validate the acrylate moiety .

- HPLC or GC-MS : Used to quantify purity and detect trace impurities (<0.5%) .

Q. What are the primary research applications of this compound in polymer science?

This monomer is used to synthesize pH-responsive copolymers due to its tertiary amine group, which enables protonation/deprotonation in aqueous environments. Applications include:

- Stimuli-Responsive Hydrogels : Crosslinked networks for controlled drug delivery, leveraging pH-dependent swelling .

- Adhesives/Coatings : Copolymerization with acrylates (e.g., methyl methacrylate) to enhance adhesion under varying pH conditions .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Kinetics : Simulate activation energies to optimize temperature and catalyst loading .

- Solvent Effects : COSMO-RS models identify solvents that maximize yield by stabilizing intermediates .

Experimental validation is then performed under computationally guided conditions, creating a feedback loop for refinement .

Q. How should researchers address contradictory data in copolymerization studies (e.g., conflicting reactivity ratios)?

Use a factorial design of experiments (DoE) to systematically test variables (e.g., initiator concentration, temperature, monomer feed ratio). For example:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Analysis : Pre-experiment risk assessment for acrylate toxicity (skin/eye irritation) and amine reactivity .

- Engineering Controls : Use fume hoods to avoid inhalation of vapors during synthesis .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Emergency showers/eyewash stations must be accessible .

Q. How can statistical optimization enhance the scalability of this compound synthesis?

Response Surface Methodology (RSM) models multi-variable interactions (e.g., catalyst loading, reaction time) to maximize yield. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products